molecular formula C25H52 B14469725 9-Methyltetracosane CAS No. 65820-49-7

9-Methyltetracosane

Cat. No.: B14469725
CAS No.: 65820-49-7
M. Wt: 352.7 g/mol
InChI Key: RTPNHHNIUIBIKH-UHFFFAOYSA-N
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Description

9-Methyltetracosane: is a long-chain hydrocarbon with the molecular formula C25H52 . It is a type of alkane, specifically a methyl-branched alkane, which means it consists of a long chain of carbon atoms with a single methyl group attached to the ninth carbon atom. This compound is found in various natural sources and has been studied for its role in chemical communication among insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltetracosane can be achieved through several methods, including:

    Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable alkyl halide. For example, a Grignard reagent derived from 1-bromohexadecane can react with 1-bromooctane in the presence of magnesium to form this compound.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of a long-chain alkane with a methyl group using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant waxes or insect cuticular hydrocarbons. The compound can be isolated using chromatographic techniques and further purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Methyltetracosane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction reactions can convert this compound into shorter-chain hydrocarbons. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination with chlorine gas can produce chlorinated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Chlorine gas (Cl2)

Major Products Formed:

    Oxidation: Alcohols, ketones, and carboxylic acids

    Reduction: Shorter-chain alkanes

    Substitution: Chlorinated alkanes

Scientific Research Applications

Chemistry: 9-Methyltetracosane is used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of similar hydrocarbons in complex mixtures .

Biology: In the field of entomology, this compound is studied for its role as a cuticular hydrocarbon in insects. It is involved in chemical communication, particularly in mating behaviors and species recognition .

Medicine: While not directly used in medicine, the study of this compound and similar compounds can provide insights into the development of new biomimetic materials and drug delivery systems.

Industry: In industrial applications, this compound is used as a component in lubricants and waxes due to its hydrophobic properties and stability .

Mechanism of Action

The mechanism of action of 9-Methyltetracosane in biological systems involves its interaction with olfactory and gustatory receptors. In insects, it activates specific neurons that regulate mating behaviors and social interactions. The compound binds to receptors on the surface of sensory neurons, leading to changes in neuronal activity and subsequent behavioral responses .

Comparison with Similar Compounds

Uniqueness: 9-Methyltetracosane is unique due to the specific position of the methyl group on the ninth carbon atom, which influences its physical and chemical properties. This positional isomerism can affect its boiling point, melting point, and reactivity compared to other methyl-branched alkanes .

Properties

CAS No.

65820-49-7

Molecular Formula

C25H52

Molecular Weight

352.7 g/mol

IUPAC Name

9-methyltetracosane

InChI

InChI=1S/C25H52/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-25(3)23-21-19-11-9-7-5-2/h25H,4-24H2,1-3H3

InChI Key

RTPNHHNIUIBIKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C)CCCCCCCC

Origin of Product

United States

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